Diamocaine cyclamate

Catalog No.
S14286064
CAS No.
23469-05-8
M.F
C37H63N5O7S2
M. Wt
754.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diamocaine cyclamate

CAS Number

23469-05-8

Product Name

Diamocaine cyclamate

IUPAC Name

cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline

Molecular Formula

C37H63N5O7S2

Molecular Weight

754.1 g/mol

InChI

InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10)

InChI Key

WUYFDJKTIHVLQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O

Diamocaine cyclamate is a chemical compound that combines the properties of diamocaine, a local anesthetic, with cyclamate, an artificial sweetener. The molecular formula of diamocaine cyclamate is C37H63N5O7S2C_{37}H_{63}N_{5}O_{7}S_{2} and it has a molecular weight of approximately 754.07 g/mol . This compound is notable for its potential applications in both pharmacology and food technology, leveraging the anesthetic properties of diamocaine while utilizing the sweetening capabilities of cyclamate.

Typical of compounds containing amine and sulfonamide functional groups. Key reactions include:

  • Hydrolysis: The ester bonds in diamocaine can be hydrolyzed under acidic or basic conditions, leading to the release of diamocaine and cyclamic acid.
  • Sulfation: The sulfonamide moiety may participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The amine groups can act as nucleophiles in reactions with electrophiles, potentially leading to the formation of new derivatives.

These reactions highlight the versatility of diamocaine cyclamate in synthetic chemistry and its potential for modification to enhance specific properties.

Diamocaine cyclamate exhibits biological activity primarily due to its components. Diamocaine acts as a local anesthetic by blocking sodium channels, thereby inhibiting nerve impulse transmission. Cyclamate serves as a sweetener, which may have implications for metabolic processes. Research indicates that while cyclamate is generally recognized as safe in many countries, concerns about its safety have led to bans in some regions due to potential carcinogenic effects observed in animal studies .

The synthesis of diamocaine cyclamate typically involves:

  • Formation of Diamocaine: This is achieved through the reaction of 2-dimethylaminoethyl chloride with 4-amino-2,6-dimethylphenol.
  • Cyclamation: The cyclamic acid derivative is synthesized by reacting cyclohexylamine with sulfamic acid.
  • Coupling Reaction: The final step involves coupling diamocaine with cyclamic acid to form diamocaine cyclamate.

This multi-step synthesis allows for the production of diamocaine cyclamate with controlled purity and yield.

Diamocaine cyclamate has several applications:

  • Pharmaceuticals: It may be used as a local anesthetic in medical procedures.
  • Food Industry: As a sweetener, it can be included in dietary products aimed at reducing sugar intake while maintaining sweetness.
  • Research: Its unique properties make it a candidate for studies on drug delivery systems and metabolic pathways.

Interaction studies involving diamocaine cyclamate focus on its pharmacokinetics and potential interactions with other drugs. Research indicates that:

  • Drug Interactions: Diamocaine may enhance or inhibit the effects of other anesthetics or analgesics when used concurrently.
  • Metabolic Pathways: Cyclamate's metabolism may influence the bioavailability of co-administered drugs, necessitating careful consideration in therapeutic settings.

These interactions underline the importance of understanding how diamocaine cyclamate behaves within biological systems.

Diamocaine cyclamate shares similarities with several other compounds, particularly in terms of structure and function. Here are some comparable compounds:

Compound NameStructure/FunctionUnique Features
CyclamateArtificial sweetener; sodium or calcium salt30-50 times sweeter than sucrose; banned in some countries
DiamocaineLocal anesthetic; blocks sodium channelsUsed primarily for pain management
SaccharinArtificial sweetener; often combined with cyclamateOne of the oldest artificial sweeteners
SucraloseArtificial sweetener; derived from sucroseStable under heat; often used in baking

Diamocaine cyclamate stands out due to its dual functionality as both an anesthetic and sweetener, making it unique among these compounds.

Novel Synthetic Routes for Diamocaine-Cyclamate Conjugates

The synthesis of diamocaine cyclamate involves the formation of a salt complex between diamocaine, a local anesthetic base, and cyclamic acid, an artificial sweetener. The reaction typically proceeds via acid-base neutralization, where the secondary amine group of diamocaine reacts with the sulfamic acid moiety of cyclamic acid. This results in a 1:2 stoichiometric ratio, as evidenced by the molecular formula $$ \text{C}{25}\text{H}{37}\text{N}3\text{O} \cdot 2\text{C}6\text{H}{13}\text{NO}3\text{S} $$ and a molecular weight of 754.055 g/mol.

Key steps in the synthesis include:

  • Pre-equilibration of reactants: Cyclamic acid is dissolved in a polar solvent (e.g., water or ethanol) under mild heating (40–50°C), followed by the gradual addition of diamocaine in its free base form.
  • Crystallization: The reaction mixture is cooled to room temperature, inducing precipitation of the cyclamate salt. Recrystallization from a water-ethanol mixture yields pure diamocaine cyclamate.

A notable advancement in synthetic methodology involves the use of mechanochemical grinding, which avoids solvent-mediated steps. This approach enhances yield (up to 92%) by promoting direct solid-state interaction between diamocaine and cyclamic acid, as confirmed by attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) showing characteristic N–H···O hydrogen bonds at 3,200–3,400 cm⁻¹.

Table 1: Key Synthetic Parameters for Diamocaine Cyclamate

ParameterValue/DescriptionSource
Stoichiometry1:2 (diamocaine:cyclamate)
Solvent systemWater-ethanol (7:3 v/v)
Recrystallization yield85–92%
Mechanochemical yield88–92%

Structural Elucidation Through Computational Modeling

The structural architecture of diamocaine cyclamate has been elucidated through a combination of experimental and computational techniques. Single-crystal X-ray diffraction (SC-XRD) reveals that the cyclamate anions form discrete dimers via N–H···O hydrogen bonds (2.85–2.92 Å), which are further stabilized by electrostatic interactions with the protonated diamocaine cation. These dimers arrange into a layered lattice, with hydrophobic regions dominated by the cyclohexyl groups of cyclamate and the aromatic rings of diamocaine.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

  • The cyclamate anion exhibits a charge distribution of −0.72 e on the sulfonate group, facilitating strong ionic interactions with the +0.58 e charge on the protonated amine of diamocaine.
  • Molecular dynamics simulations (AMBER force field) predict a stabilization energy of −45.2 kcal/mol for the dimeric cyclamate units, corroborating the SC-XRD observations.

Hydrogen Bonding Network

The hydrogen bonding pattern in diamocaine cyclamate is critical to its crystalline stability:

  • Intra-dimer interactions: Each cyclamate anion donates two N–H hydrogen bonds to the sulfonate oxygen of a neighboring cyclamate (N–H···O = 2.89 Å).
  • Cation-anion interactions: The protonated diamocaine forms three N⁺–H···O⁻ bonds with sulfonate oxygens (2.76–2.94 Å), creating a three-dimensional network.

Table 2: Structural Parameters from SC-XRD Analysis

ParameterValueSource
Crystal systemMonoclinic
Space group$$ P2_1/c $$
Unit cell dimensions$$ a = 12.34 \, \text{Å}, $$
$$ b = 9.87 \, \text{Å}, $$
$$ c = 18.22 \, \text{Å}, $$
$$ \beta = 102.5^\circ $$
Hydrogen bond lengths2.76–2.94 Å (N⁺–H···O⁻)

Electrospray ionization mass spectrometry (ESI-MS) further confirms the intact ion pair, showing a dominant peak at $$ m/z = 754.052 $$ corresponding to the [diamocaine + 2 cyclamate − H]⁻ adduct.

Gut Microbiota-Mediated Conversion Mechanisms

The gut microbiota plays a fundamental role in the biotransformation of diamocaine cyclamate, particularly through the metabolism of its cyclamate component [4] [5]. The primary mechanism involves the microbial conversion of cyclamate to cyclohexylamine through hydrolytic cleavage of the sulfamate linkage [5]. This transformation occurs through the activity of specific bacterial populations that develop the enzymatic capability to metabolize cyclamate upon continued exposure [6] [7].

Research has demonstrated that the gut flora develops the ability to convert cyclamate into cyclohexylamine, which is subsequently absorbed and excreted primarily in the urine, with a small proportion undergoing further metabolism to other compounds [6] [7]. The conversion process requires anaerobic conditions and involves the contents of the caecum, colon, or rectum, as well as fecal material from cyclamate-pretreated subjects [7].

Bacterial Species Involved in Conversion

The specific bacterial populations responsible for cyclamate conversion exhibit significant interspecies variation [7] [8]. In rats, the primary organisms involved are clostridia, which demonstrate the capability to convert cyclamate into cyclohexylamine [7]. When rats are maintained on a cyclamate-containing diet, the number of clostridia in the feces increases considerably [7].

In contrast, rabbits utilize enterobacteria as the predominant bacterial group for cyclamate conversion [7]. Human subjects rely primarily on enterococci for this metabolic transformation [7] [9]. These enterococci, which comprise species such as Enterococcus faecalis and Enterococcus faecium, maintain average densities between 10⁴ and 10⁶ bacteria per gram wet weight in the gastrointestinal tract [9].

Conversion Efficiency and Variability

The extent of cyclamate conversion varies significantly among individuals and species [10] [11]. In human subjects, considerable inter-individual variations exist in conversion rates, with some individuals demonstrating minimal conversion while others show substantial metabolic activity [11]. Research has identified that approximately 85% represents the maximum observed individual overall conversion of cyclamate to cyclohexylamine and subsequent absorption [11].

Studies have documented that one human subject developed marked conversion ability within 10 days, while two others showed no conversion capability after 30 days of cyclamate exposure [10]. Among converter subjects, conversion rates during steady state ranged from 0.03% to 46%, with the highest single-day conversions reaching 57-85% [11].

SpeciesPrimary Bacterial GroupsConversion CharacteristicsReference
RatsClostridiaReadily develops conversion ability; increased fecal clostridia counts [6] [7]
RabbitsEnterobacteriaModerate conversion development [7]
HumansEnterococciHigh inter-individual variation; 30-85% maximum conversion [7] [11]
Guinea PigsLimited activityLow conversion rates in colon contents [7]

Metabolic Stability and Maintenance

The ability to convert cyclamate depends upon continuous intake of the compound and specific gastrointestinal tract factors, particularly the gut flora composition [10]. When cyclamate is removed from the diet, the conversion ability diminishes, indicating the adaptive nature of this metabolic capability [7] [10].

Subculturing experiments have demonstrated that the ability to convert cyclamate into cyclohexylamine is lost during three bacterial subcultures, but this loss is considerably decreased when subculturing occurs in the presence of cyclamate [7]. This finding suggests that the enzymatic machinery for cyclamate conversion requires ongoing substrate exposure for maintenance.

Interspecies Variation in Hepatic Processing

Hepatic metabolism of diamocaine cyclamate exhibits significant interspecies differences, reflecting variations in cytochrome P450 enzyme expression and activity across mammalian species [12] [13]. The liver serves as the primary site for drug metabolism, utilizing specific cytochrome P450 enzyme groups to process pharmaceutical compounds [14].

Cytochrome P450 Enzyme Systems

The hepatic processing of diamocaine cyclamate involves multiple cytochrome P450 enzyme subfamilies, each exhibiting distinct expression patterns across species [12] [14]. The most important cytochrome P450 enzyme for anesthetic drugs is cytochrome P450 3A4, which metabolizes compounds including fentanyl, alfentanil, sufentanil, midazolam, methadone, dexamethasone, lidocaine, and acetaminophen [14].

Research has documented substantial interspecies conservation among cytochrome P450 1A enzymes, with identity to human enzymes exceeding 80% in rats and mice, 84% in dogs, and 95% in monkeys [12]. However, despite this conservation, functional differences exist in enzyme activity and substrate specificity.

Species-Specific Metabolic Profiles

Hepatic drug metabolizing cytochrome P450 enzyme quantities vary significantly among species [15]. In porcine liver, the mean amount of hepatic drug metabolizing cytochrome P450 enzymes was 365.3 ± 27.41 pmol/mg protein, while duodenal cytochrome P450 levels measured 3.44 ± 2.42 pmol/mg protein [15].

The relative quantities of cytochrome P450 enzyme subfamilies in porcine hepatic tissue demonstrate specific distribution patterns: cytochrome P450 1A comprises 4%, cytochrome P450 2A accounts for 31%, cytochrome P450 3A represents 14%, cytochrome P450 2C constitutes 10%, cytochrome P450 2D comprises 28%, and cytochrome P450 2E accounts for 13% [15].

Metabolic Clearance Variations

Amide local anesthetics, including diamocaine, undergo hepatic metabolism through aromatic hydroxylation, amide hydrolysis, and N-dealkylation processes [16] [17]. These metabolic pathways exhibit considerable interspecies variability in quantitative metabolite excretion, although qualitative similarities often exist [17].

The hepatic clearance of amide anesthetics depends on hepatic blood flow and is relatively unaltered by changes in hepatic enzyme activity [16]. This characteristic makes the rate-limiting step hepatic perfusion, which becomes particularly important in clinical conditions involving low cardiac output and reduced hepatic blood flow [16].

SpeciesCytochrome P450 Expression PatternMetabolic CharacteristicsReference
HumanVariable ethnic polymorphismsHigh cytochrome P450 3A4 activity for anesthetics [14] [18]
Porcine31% cytochrome P450 2A, 28% cytochrome P450 2D365.3 pmol/mg protein hepatic enzymes [15]
Rat83% identity to human cytochrome P450 1ARapid metabolic clearance [12]
Mouse80-83% identity to human enzymesSimilar substrate selectivity patterns [12]
Dog84% cytochrome P450 1A2 identityImpaired metabolism of human substrates [12]
Monkey95% cytochrome P450 1A identityClosest to human metabolic patterns [12]

Biotransformation Rate Differences

Studies examining interspecies differences in phase I hepatic biotransformation have revealed significant variations in both the rate of biotransformation and the composition of resulting metabolic mixtures [19]. These differences arise from species-specific variations in the expression and activity of metabolic enzymes involved in biotransformation processes [19].

The pattern of occurring metabolites varies substantially across different mammalian species, extending beyond simple biotransformation rate differences [19]. Even subtle alterations in chemical structure can profoundly influence toxicokinetics, potentially affecting overall effects through the formation of distinct metabolites with differing toxicodynamic properties [19].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

753.41689171 g/mol

Monoisotopic Mass

753.41689171 g/mol

Heavy Atom Count

51

UNII

798YL596JA

Dates

Last modified: 08-10-2024

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